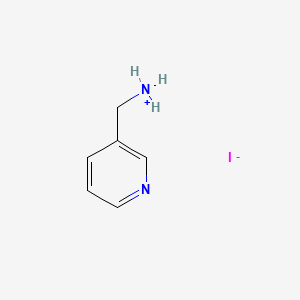

3-Pyridinylmethylammonium Iodide

Description

The compound class of 3-pyridinylmethylammonium iodide derivatives encompasses organic-inorganic hybrid materials featuring a pyridine-based ammonium cation paired with iodide anions. These Schiff base iodide compounds consist of a pyridinylmethylammonium cation framework with halogen-substituted benzaldehyde moieties. Their crystal structures reveal supramolecular channels (5.3–9.8 Ų) formed by antiparallel Schiff base cations, encapsulating polyiodide (I₃⁻) chains arranged in a W-shaped configuration . These structural features facilitate iodide ion migration, enabling high ionic conductivity, making them promising candidates for solid-state electrolytes in dye-sensitized solar cells (DSSCs) and fuel cells .

Properties

Molecular Formula |

C6H9IN2 |

|---|---|

Molecular Weight |

236.05 g/mol |

IUPAC Name |

pyridin-3-ylmethylazanium;iodide |

InChI |

InChI=1S/C6H8N2.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4,7H2;1H |

InChI Key |

XRVAEQXJGFTXAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C[NH3+].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(pyridin-3-yl)methanaminium iodide is typically synthesized by reacting pyridin-3-ylmethanamine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H8N2+HI→C6H9IN2

Industrial Production Methods

In industrial settings, the production of (pyridin-3-yl)methanaminium iodide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(pyridin-3-yl)methanaminium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(pyridin-3-yl)methanaminium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of (pyridin-3-yl)methanaminium iodide involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carbonyl compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The ionic conductivity, structural properties, and applications of 3-pyridinylmethylammonium iodide derivatives are benchmarked against other iodide-based compounds, including metal-iodide perovskites, quaternary ammonium iodides, and coordination complexes. Key comparisons are summarized below:

Table 1: Comparative Analysis of Iodide-Based Compounds

Key Findings from Comparative Analysis

Ionic Conductivity

- The Schiff base compounds 1 and 2 exhibit conductivity values 3–5 orders of magnitude higher than [Mn(en)₃]I₂ and CuPbI₃ . This enhancement is attributed to the dynamic migration of I₃⁻ ions within the supramolecular channels, which are thermally activated (Eₐ ≈ 0.25–0.28 eV) .

- In contrast, classical iodide conductors like CuPbI₃ rely on rigid perovskite frameworks, limiting ion mobility and resulting in low conductivity (~10⁻⁸ S cm⁻¹ at 298 K) .

Structural Advantages

- The flexible channel architecture of compounds 1 and 2 allows for anisotropic ion transport, as evidenced by impedance spectroscopy and dielectric relaxation studies .

- Metal-iodide perovskites (e.g., CH₃NH₃PbI₃) prioritize electronic over ionic conductivity, restricting their utility in pure ion-conducting applications .

Thermal Stability and Activation

- Compounds 1 and 2 demonstrate a linear Arrhenius behavior between 273–353 K, confirming a thermally driven ion migration mechanism .

- Quaternary ammonium salts like tetramethylammonium iodide lack such ion-conductive pathways, rendering them unsuitable for electrolyte applications despite their stability .

Application Potential The high conductivity (up to 4.94×10⁻³ S cm⁻¹ at 353 K) and solid-state nature of compounds 1 and 2 address critical challenges in DSSCs, such as leakage risks in liquid electrolytes . Methylammonium iodide, while pivotal in perovskite solar cells, primarily serves as a precursor rather than an independent conductor .

Biological Activity

3-Pyridinylmethylammonium iodide (PMI) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, cytotoxicity, and potential applications in medicine.

Synthesis and Characterization

3-Pyridinylmethylammonium iodide is synthesized through the quaternization of pyridine derivatives with alkyl halides, resulting in a stable ionic compound. The characterization of PMI typically involves techniques such as NMR spectroscopy, which confirms the structural integrity of the compound by demonstrating shifts in chemical shifts indicative of quaternization .

Antimicrobial Activity

Antibacterial Properties:

PMI exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Research indicates that compounds derived from pyridinium salts, including PMI, show stronger activity against Staphylococcus aureus compared to Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for PMI-related compounds can be as low as 4 μg/mL against certain pathogens .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | Not active |

| Candida albicans | Low activity |

Mechanism of Action:

The antibacterial mechanism is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This property is attributed to the cationic nature of the pyridinium moiety, which interacts with negatively charged components of bacterial membranes .

Cytotoxicity and Reactive Oxygen Species (ROS)

Recent studies have evaluated the cytotoxic effects of PMI on various cancer cell lines, including ACHN kidney cancer cells. The cytotoxicity is assessed using MTT assays, where the reduction in MTT reflects cell viability. Results suggest that PMI induces ROS production, contributing to its cytotoxic effects. The concentration-dependent response shows significant cell death at higher concentrations (e.g., 200-400 μg/mL) after 24 hours of exposure .

Case Studies

-

Kidney Cancer Cell Line Study:

A study focusing on ACHN cells demonstrated that treatment with PMI resulted in a dose-dependent increase in ROS levels and subsequent cytotoxicity. The findings indicate that PMI may serve as a potential therapeutic agent for kidney cancer due to its ability to induce oxidative stress in malignant cells . -

Comparative Study on Antimicrobial Efficacy:

A comparative analysis of various pyridinium salts showed that those with specific side chains exhibited enhanced antimicrobial activity. For instance, compounds with phenylpropyl side chains were more effective than their oxime-ether counterparts against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.